Calcitriol Intermediate

Descripción general

Descripción

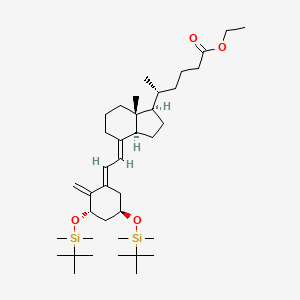

A derivative of vitamin D3 and an intermediate of calcitriol. Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood.

Aplicaciones Científicas De Investigación

Enfermedades Oculares

Calcitriol, un metabolito activo de la vitamina D, se ha relacionado con enfermedades oculares {svg_1}. Los pacientes afectados por diversos trastornos oculares a menudo presentan deficiencia de vitamina D. Los hallazgos previos sugieren que la vitamina D modula el curso de las enfermedades oculares y puede servir como marcador, y que su suplementación podría mitigar algunos trastornos {svg_2}.

Función Mitocondrial

Se ha descubierto que el calcitriol modula la función mitocondrial a través de la regulación de los canales de potasio presentes en la membrana mitocondrial interna {svg_3}. Este objetivo no clásico del calcitriol abre una nueva área de investigación con posibles aplicaciones clínicas {svg_4}.

Propiedades Anticancerígenas

Se ha descubierto que la vitamina D y los derivados del calcitriol mitigan el curso de muchas enfermedades, incluidos los cánceres {svg_5}. Esto se debe a las propiedades anticancerígenas de la vitamina D y el calcitriol {svg_6}.

Propiedades Antiinflamatorias

La vitamina D y el calcitriol tienen propiedades antiinflamatorias {svg_7}. Esto los hace potencialmente útiles en el tratamiento de enfermedades inflamatorias {svg_8}.

Propiedades Antiangiogénicas

La vitamina D y el calcitriol tienen propiedades antiangiogénicas {svg_9}. Esto significa que pueden inhibir potencialmente el crecimiento de nuevos vasos sanguíneos, lo cual es útil en el tratamiento de enfermedades como el cáncer {svg_10}.

Propiedades Antioxidantes

La vitamina D y el calcitriol tienen propiedades antioxidantes {svg_11}. Esto significa que pueden neutralizar potencialmente los radicales libres dañinos en el cuerpo, lo cual es beneficioso para la salud en general {svg_12}.

Mecanismo De Acción

Target of Action

The primary target of Calcitriol Intermediate, also known as “(5R)-ethyl 5-((1R,3aS,7aR)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethyl)-7a-methyloctahydro-1H-inden-1-yl)hexanoate” or “ethyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate”, is the Vitamin D Receptor (VDR). The VDR is present in various tissues and organs such as the skin, brain, parathyroid, skeletal muscles, heart muscles, pancreas, pituitary, ovaries, testes, and blood cells .

Mode of Action

This compound interacts with its primary target, the VDR, to modulate the expression of hundreds of human genes . This interaction results in both genomic and non-genomic effects . Genomic effects involve VDR-mediated transcriptional modulation, while non-genomic effects involve rapid responses to vitamin D, such as the regulation of the mitochondrial large-conductance calcium-regulated potassium channel .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in phosphocalcium homeostasis . It also influences the cell cycle, apoptosis, cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment . Furthermore, it has been found to regulate the mitochondrial large-conductance calcium-regulated potassium channel .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment . It also directly affects the activity of the mitochondrial large-conductance calcium-regulated potassium channel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of calcitriol in the body requires two subsequent hydroxylations by CYP2R1 in the liver and CYP27B1 in kidneys . Additionally, the bioavailability of calcitriol is tightly regulated to restrict the biological actions of this hormone in target cells while maintaining calcium and phosphate homeostasis .

Análisis Bioquímico

Biochemical Properties

Calcitriol Intermediate is likely to interact with various enzymes, proteins, and other biomolecules, similar to its parent compound, calcitriol. Calcitriol has been shown to interact with the vitamin D receptor (VDR), a nuclear receptor found in many tissues, including the placenta . It also interacts with CYP27B1 and CYP24A1 cytochromes, which are involved in its synthesis and degradation, respectively . The interactions of this compound with these and other biomolecules could influence various biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are likely to be similar to those of calcitriol. Calcitriol has been shown to regulate the cell cycle, induce apoptosis, promote cell differentiation, and act as an anti-inflammatory factor within the tumor microenvironment . It also modulates the expression of hundreds of human genes by activating the VDR . The influence of this compound on these and other cellular processes would need to be investigated further.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, calcitriol has been shown to directly affect the activity of the mitochondrial large-conductance Ca2±regulated potassium channel (mitoBKCa) from the human astrocytoma (U-87 MG) cell line . It also influences the expression of genes encoding potassium channels .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would need to be investigated. It is known that calcitriol can regulate the mitochondrial large-conductance calcium-regulated potassium channel, which may have implications for mitochondrial bioenergetics and cytoprotective mechanisms .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models would need to be studied. It is known that calcitriol has shown anticancer effects in animal models of cancer .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as calcitriol. Calcitriol is part of the vitamin D metabolism pathway, which involves several activating and catabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would need to be investigated. It is known that calcitriol can modulate mitochondrial function through regulation of the potassium channels present in the inner mitochondrial membrane .

Subcellular Localization

The subcellular localization of this compound would need to be studied. It is known that calcitriol can modulate mitochondrial function, suggesting that it may be localized to the mitochondria .

Propiedades

IUPAC Name |

ethyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O4Si2/c1-15-41-36(40)20-16-18-28(2)33-23-24-34-30(19-17-25-39(33,34)10)21-22-31-26-32(42-44(11,12)37(4,5)6)27-35(29(31)3)43-45(13,14)38(7,8)9/h21-22,28,32-35H,3,15-20,23-27H2,1-2,4-14H3/b30-21+,31-22+/t28-,32-,33-,34+,35+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQYJABERVWRRO-WSNYFFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The Diels-Alder reaction is a powerful tool for constructing six-membered rings from simpler starting materials []. This reaction is widely used in the synthesis of complex natural products, pharmaceuticals, and materials due to its high regioselectivity, stereoselectivity, and atom economy.

A: Several factors can influence the regioselectivity and stereoselectivity of a Diels-Alder reaction, including: * The electronic nature of the diene and dienophile (electron-rich dienes react faster with electron-poor dienophiles and vice versa) [].* The presence of Lewis acid catalysts, which can enhance the reactivity and selectivity of the reaction [].* Reaction conditions such as temperature, solvent, and pressure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)